Product packaging for 2-[(Pyridin-4-ylmethyl)-amino]-ethanol(Cat. No.:CAS No. 70206-50-7)

2-[(Pyridin-4-ylmethyl)-amino]-ethanol

Cat. No.: B1623413
CAS No.: 70206-50-7
M. Wt: 152.19 g/mol
InChI Key: KPFBTUXUBQAHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(Pyridin-4-ylmethyl)-amino]-ethanol is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring both pyridine and ethanolamine functional groups, makes it a versatile building block for the synthesis of more complex molecules . This compound is recognized for its high reactivity, which is primarily attributed to the presence of the electron-rich pyridine ring and the nucleophilic amino group . This reactivity allows researchers to utilize it in constructing compounds with potential biological activities. Scientific literature indicates significant research interest in pyridine-containing derivatives for their potential as therapeutic agents. For instance, structurally related adamantyl ethanone pyridyl derivatives have been identified as potent and selective inhibitors of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Inhibiting this enzyme is a promising therapeutic strategy for treating conditions associated with metabolic syndrome, such as type 2 diabetes and obesity . Furthermore, the scaffold serves as a key intermediate in exploratory research for developing novel compounds with various biological activities. The ongoing investigation into its properties and applications underscores its utility in advancing drug discovery and development within chemical and pharmaceutical industries .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B1623413 2-[(Pyridin-4-ylmethyl)-amino]-ethanol CAS No. 70206-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-4-ylmethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-5-10-7-8-1-3-9-4-2-8/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFBTUXUBQAHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390052
Record name 2-[(Pyridin-4-ylmethyl)-amino]-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70206-50-7
Record name 2-[(Pyridin-4-ylmethyl)-amino]-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Chromatographic Characterization of 2 Pyridin 4 Ylmethyl Amino Ethanol

Structural Elucidation Techniques for Compound Confirmation and Purity Assessment

The definitive confirmation of the molecular structure of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol and the assessment of its purity rely on a combination of powerful spectroscopic techniques. These methods provide detailed information about the compound's atomic connectivity, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR (Proton NMR) is used to determine the number and type of hydrogen atoms in a molecule and their connectivity. For this compound, the expected ¹H NMR spectrum would show distinct signals corresponding to the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, and the ethanolamine (B43304) moiety. The chemical shifts (δ) and coupling constants (J) of these signals would provide definitive evidence of the compound's structure.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum, confirming the presence of the pyridine ring carbons, the methylene carbon, and the two carbons of the ethanol (B145695) group.

While specific, experimentally obtained NMR data for this compound (CAS 70206-50-7) are not widely available in the public domain, the expected spectral characteristics can be predicted based on the known values for similar structures, such as (2-Amino-pyridin-4-yl)-methanol. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and not based on experimentally verified data for the specified compound.

Atom Position Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyridine C2-H, C6-H ~8.5 ~150
Pyridine C3-H, C5-H ~7.3 ~124
Pyridin-4-yl-CH₂ ~3.8 ~55
NH-CH₂ ~2.8 ~52
CH₂-OH ~3.6 ~60
NH Variable -
OH Variable -

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometry (MS) of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (152.19 g/mol ). The fragmentation pattern would likely involve cleavage of the C-C and C-N bonds of the side chain, providing further confirmation of the structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This technique would be used to confirm the molecular formula of this compound as C₈H₁₂N₂O. thoreauchem.com

Table 2: Mass Spectrometry Data for this compound This table is based on theoretical calculations and not experimentally verified data for the specified compound.

Technique Expected m/z Value Information Obtained
MS (EI) 152 Molecular Weight Confirmation
HRMS (ESI-TOF) 153.1022 ([M+H]⁺) Elemental Composition Confirmation

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-N stretching, and the aromatic C=C and C=N stretching of the pyridine ring. The NIST WebBook provides IR spectral data for related compounds like ethanol, 2-[(2-aminoethyl)amino]-. nist.gov

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light. The UV-Vis spectrum would show absorption maxima corresponding to the π-π* transitions of the pyridine ring. The solvent used can influence the position of these absorption bands. researchgate.netresearchgate.net

Quantitative and Qualitative Analytical Methods for Compound Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) for Purity and Quantification

HPLC and UPLC are powerful separation techniques used to determine the purity of a compound and to quantify its concentration in a sample. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method.

A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Detection would typically be performed using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC.

Table 3: Illustrative HPLC Method Parameters for Analysis of Pyridine Derivatives This table provides a general method and is not specific to the title compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at ~260 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile and Semivolatile Compound Analysis

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the presence of polar -OH and -NH groups, this compound has a relatively high boiling point and may require derivatization to improve its volatility and chromatographic performance. iu.edunist.gov

Derivatization, for instance by silylation, converts the polar functional groups into less polar and more volatile derivatives, allowing for sharp peaks and good separation on a GC column. researchgate.net A common GC setup would involve a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The NIST WebBook contains GC data for many related amino and ethanol compounds. nist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful analytical technique for the trace-level quantification and structural elucidation of this compound in complex matrices. The high sensitivity and selectivity of this method make it ideal for pharmacokinetic studies and for identifying potential metabolites.

The chromatographic separation is typically achieved using a reversed-phase C18 column. The mobile phase often consists of a mixture of an aqueous component, such as water with a formic acid modifier to improve peak shape and ionization efficiency, and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the effective separation of the parent compound from its metabolites and any endogenous matrix components.

For detection, electrospray ionization (ESI) in positive ion mode is generally preferred for pyridine-containing compounds due to the basicity of the nitrogen atom, which is readily protonated. In the tandem mass spectrometer, the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole (Q1) and then subjected to collision-induced dissociation (CID) in the second quadrupole (q2). The resulting fragment ions are then analyzed in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity.

Potential fragmentation pathways for this compound would likely involve the cleavage of the C-N and C-C bonds. For instance, a characteristic fragmentation could be the loss of the ethanolamine group or cleavage at the benzylic position. The selection of specific precursor-to-product ion transitions allows for the unambiguous identification and quantification of the analyte, even at very low concentrations.

In the context of metabolite identification, LC-MS/MS is invaluable. Common metabolic transformations for a molecule like this compound could include N-oxidation of the pyridine ring, hydroxylation of the alkyl chain, or conjugation with glucuronic acid or sulfate. These modifications result in a change in mass, which can be detected by the mass spectrometer. By comparing the fragmentation patterns of the potential metabolites to that of the parent compound, their structures can be proposed.

A hypothetical LC-MS/MS method for the analysis of this compound is summarized in the table below.

ParameterCondition
Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeESI Positive
Monitored Transition[M+H]⁺ → Fragment Ion
Collision GasArgon

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Homogeneity Evaluation

Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions that synthesize or involve this compound. It is also a valuable tool for assessing the purity and homogeneity of the compound during purification steps.

For the analysis of a moderately polar compound like this compound, a silica (B1680970) gel TLC plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation between the starting materials, the desired product, and any byproducts. A common solvent system for similar amine-containing compounds would be a mixture of a relatively nonpolar solvent, such as dichloromethane (B109758) or ethyl acetate, and a more polar solvent, like methanol or ethanol. The addition of a small amount of a base, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase can help to reduce tailing of the spots on the TLC plate by deactivating the acidic silanol (B1196071) groups on the silica surface.

The visualization of the spots on the TLC plate can be achieved through several methods. Due to the presence of the pyridine ring, the compound will absorb ultraviolet (UV) light, and therefore, the spots can be visualized under a UV lamp at 254 nm. For enhanced sensitivity or if the compound does not have a strong UV chromophore, staining with a chemical reagent can be employed. A common stain for amine-containing compounds is ninhydrin, which reacts with the secondary amine to produce a colored spot, typically purple or brown, upon heating.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. By comparing the Rf value of the spot corresponding to the product with those of the starting materials, the progress of the reaction can be effectively monitored. A completed reaction would ideally show the disappearance of the starting material spots and the appearance of a single product spot. The presence of multiple spots in the lane corresponding to the purified sample would indicate the presence of impurities.

A representative TLC system for monitoring a reaction to synthesize this compound is outlined below.

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane:Methanol (9:1 v/v) with 0.5% Triethylamine
Visualization UV light (254 nm) and/or Ninhydrin stain with heating
Expected Rf ~0.4 (This value is hypothetical and depends on the specific conditions)

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are critical steps to ensure the reliability, accuracy, and precision of data generated in research applications involving this compound. The choice of analytical technique depends on the specific research question, whether it be for quantification in biological samples, purity assessment, or stability studies.

Method development for an LC-MS/MS assay, for example, would involve a systematic approach to optimizing various parameters. This includes the selection of an appropriate chromatographic column and mobile phase to achieve a good peak shape and resolution. The mass spectrometry conditions, such as the ionization source parameters (e.g., spray voltage, gas flow rates) and collision energy for fragmentation, are optimized to maximize the signal intensity of the target analyte.

Once a method is developed, it must undergo a rigorous validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing samples with known concentrations of the analyte (i.e., spiked samples).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The results of the method validation are compiled into a validation report, which provides documented evidence that the analytical method is suitable for its intended purpose.

Biological Activity and Pharmacological Potential of 2 Pyridin 4 Ylmethyl Amino Ethanol and Its Analogs

In Vitro and In Vivo Pharmacological Investigations

The pharmacological profile of compounds structurally related to 2-[(Pyridin-4-ylmethyl)-amino]-ethanol has been elucidated through a variety of in vitro and in vivo studies. These investigations have revealed specific interactions with key biological targets, including enzymes and receptors, which are crucial for understanding their potential therapeutic effects.

Enzyme Inhibition Studies: Molecular Targets and Inhibitory Mechanisms

Analogs of this compound have been identified as inhibitors of several key enzymes involved in various pathological processes.

mTOR Pathway: The mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in cancer. A morpholino-triazinyl derivative containing a 2-aminopyridine (B139424) moiety, PQR620, has been identified as a potent and selective inhibitor of mTORC1/2. In A2058 melanoma cells, PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 µM and 0.1 µM, respectively. aacrjournals.orgresearchgate.net This suggests that pyridine-containing compounds can be designed to selectively target the mTOR pathway.

Nitric Oxide Synthase: Nitric oxide synthase (NOS) enzymes are responsible for the production of nitric oxide, a signaling molecule with diverse physiological and pathological roles. Certain 2-amino-4-methylpyridine (B118599) analogues have been synthesized and identified as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov

Thymidylate Synthase: While specific inhibitory data for close analogs of this compound against thymidylate synthase are not readily available, the broader class of pyridine (B92270) derivatives has been explored for anticancer properties, which can involve the inhibition of enzymes crucial for DNA synthesis.

DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibiotics. Several studies have reported the inhibitory activity of aminopyridine and pyridine derivatives against DNA gyrase. For instance, certain 2-aminopyridine derivatives demonstrated inhibition of E. coli DNA gyrase with IC50 values ranging from 18.17 to 23.87 µM. researchgate.netnih.gov Another study on pyridine 3-carboxamide derivatives identified compounds with potent inhibition of DNA gyrase, with one compound showing an IC50 of 0.037 µM. whiterose.ac.uk

Table 1: Enzyme Inhibition by Analogs of this compound
Enzyme TargetAnalog/DerivativeInhibitory Concentration (IC50)Reference
mTORC1/2 (in A2058 melanoma cells)PQR620 (a 2-aminopyridine derivative)0.1 - 0.2 µM aacrjournals.orgresearchgate.net
DNA Gyrase (E. coli)2-aminopyridine derivative 2d18.17 µM researchgate.netnih.gov
DNA Gyrase (E. coli)2-aminopyridine derivative 3a23.87 µM researchgate.netnih.gov
DNA GyrasePyridine 3-carboxamide derivative0.037 µM whiterose.ac.uk

Receptor Binding Profiling: Affinity and Selectivity for Neurotransmitter and Other Receptors

The structural motifs present in this compound suggest potential interactions with various neurotransmitter and other receptor systems.

LPA Receptors: Lysophosphatidic acid (LPA) receptors are involved in numerous cellular processes, and their antagonists are of therapeutic interest. A 2-pyridyl derivative, designated as 10t, has been identified as a high-affinity LPA1/LPA3 receptor antagonist with a Ki value of 18 nM at the LPA1 receptor. researchgate.net Another study identified a selective LPA3 antagonist with an IC50 value of 752 nM. nih.gov

Opioid Receptors: The opioid receptors are the primary targets for opioid analgesics. Studies on pyridinyl isosteres of N-BPE-8-CAC, a high-affinity ligand for opioid receptors, have revealed compounds with high affinity for the µ-opioid receptor. One such derivative displayed a Ki of 0.064 nM. nih.gov Another study on 8-amino-2,6-methano-3-benzazocines showed that a 3-pyridinyl compound had subnanomolar affinity for both µ and κ opioid receptors. acs.org

Adrenergic Receptors: Adrenergic receptors are involved in regulating many physiological functions and are targets for drugs used to treat cardiovascular and respiratory diseases. While specific binding affinity data for close analogs of this compound are limited, the broader class of pyridylethanolamines has been shown to act as agonists at these receptors.

Table 2: Receptor Binding Affinity of Analogs of this compound
Receptor TargetAnalog/DerivativeBinding Affinity (Ki/IC50)Reference
LPA1 Receptor2-pyridyl derivative 10t18 nM (Ki) researchgate.net
LPA3 ReceptorPyridine-containing antagonist752 nM (IC50) nih.gov
µ-Opioid ReceptorPyridinyl isostere of N-BPE-8-CAC0.064 nM (Ki) nih.gov
µ and κ Opioid Receptors3-pyridinyl-8-amino-2,6-methano-3-benzazocineSubnanomolar (Ki) acs.org

Exploration of Therapeutic Applications and Disease Models

The diverse pharmacological activities of this compound analogs have led to their investigation in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Antineoplastic and Antiproliferative Activities across Various Cancer Cell Lines

A significant body of research has focused on the anticancer potential of pyridine derivatives, with studies demonstrating their efficacy against a wide range of cancer cell lines.

Breast Cancer: Several pyridine derivatives have shown potent antiproliferative activity against breast cancer cell lines such as MCF-7. For example, some pyridine analogs demonstrated IC50 values as low as 1.7 nM against MCF-7 cells. mdpi.com Isatin-pyridine derivatives have also been evaluated, with one compound showing an IC50 value of 8.7 µM against MCF-7 cells. nih.gov

Lung Cancer: Thiosemicarbazone derivatives containing a pyridine moiety have been investigated for their anticancer properties. One such compound exhibited growth inhibition against the NCI-H522 non-small cell lung cancer cell line. arabjchem.org Another study on imidazopyridine hydrazone derivatives showed antiproliferative effects against lung cancer cells with MET amplification (EBC-1), with one compound having an IC50 value of 8.6 µM. researchgate.net

Colon Cancer: A thiosemicarbazone derivative demonstrated potent cytotoxic action against the HT-29 colon cancer cell line with an IC50 value of 6.7 µM. nih.gov Pyrimidine-sulfonamide hybrids containing a pyridine moiety also exhibited promising antiproliferative activity against HCT-116 colon cancer cells, with one compound having an IC50 of 5.66 µM. nih.gov

Melanoma: Pyridine analogs have shown significant antiproliferative activity against melanoma cell lines. One study identified a pyridine analog with an IC50 value of 1.85 µM against the A375 melanoma cell line. benthamdirect.comnih.gov Another study on 4-(imidazol-5-yl)pyridine derivatives reported a compound with an IC50 of 0.07 µM against the MDA-MB-435 melanoma cell line. mdpi.com

Fibrosarcoma and Other Cancer Cell Lines: Arylazothioformamide copper complexes containing pyridine have shown sensitivity against the HT-1080 fibrosarcoma cell line at submicromolar concentrations, with one complex having an IC50 of 0.52 µM. researchgate.net Pyridine derivatives have also shown activity against the IGROV-1 ovarian cancer cell line and the HepG2 liver carcinoma cell line. nih.govthieme-connect.com

Table 3: Antiproliferative Activity of Pyridine Analogs in Various Cancer Cell Lines
Cancer Cell LineAnalog/DerivativeAntiproliferative Activity (IC50)Reference
MCF-7 (Breast)Pyridine derivative 671.7 nM mdpi.com
MCF-7 (Breast)Isatin-pyridine derivative8.7 µM nih.gov
EBC-1 (Lung)Imidazopyridine hydrazone derivative8.6 µM researchgate.net
HT-29 (Colon)Thiosemicarbazone derivative C46.7 µM nih.gov
HCT-116 (Colon)Pyrimidine-sulfonamide hybrid 3a5.66 µM nih.gov
A375 (Melanoma)Pyridine analog 16b1.85 µM benthamdirect.comnih.gov
MDA-MB-435 (Melanoma)4-(Imidazol-5-yl)pyridine derivative0.07 µM mdpi.com
HT-1080 (Fibrosarcoma)Arylazothioformamide-Cu complex 4b0.52 µM researchgate.net
HepG2 (Liver)Isatin-pyridine derivative6.3 µM nih.gov
IGROV-1 (Ovarian)Pyridine derivative0.25 - 1.0 µM thieme-connect.com

Antimicrobial Efficacy: Antibacterial and Antifungal Spectrum

The pyridine nucleus is a common feature in many antimicrobial agents. Analogs of this compound have been evaluated for their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Activity: 2-aminopyridine derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. One study reported a 2-aminopyridine derivative (compound 2c) with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL against Staphylococcus aureus and Bacillus subtilis. mdpi.com Other pyridine salts have shown MIC values ranging from 0.02 to 6 mM against S. aureus, B. subtilis, E. coli, and P. aeruginosa. benthamdirect.com

Antifungal Activity: The antifungal potential of pyridine derivatives has also been well-documented. Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have shown activity against Candida albicans, with one compound exhibiting a MIC of 3.9 µg/mL. researchgate.net Pyridine salts have also demonstrated antifungal activity against C. albicans and Aspergillus niger with MIC values ranging from 0.1 to 12 mM. benthamdirect.com

Table 4: Antimicrobial Activity of Pyridine Analogs
MicroorganismAnalog/DerivativeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus2-aminopyridine derivative 2c0.039 µg/mL mdpi.com
Bacillus subtilis2-aminopyridine derivative 2c0.039 µg/mL mdpi.com
Escherichia coliPyridine salts0.02 - 6 mM benthamdirect.com
Pseudomonas aeruginosaPyridine salts0.02 - 6 mM benthamdirect.com
Candida albicansHybrid bis-(imidazole)-pyridine 5a3.9 µg/mL researchgate.net
Aspergillus nigerPyridine salts0.1 - 12 mM benthamdirect.com

Anti-inflammatory and Analgesic Properties

The potential of pyridine-containing compounds to modulate inflammatory and pain pathways has been another area of active research.

Anti-inflammatory Activity: Various pyridine derivatives have been shown to possess anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, several pyridine derivatives exhibited moderate to good anti-inflammatory activity. nih.gov A study on 4-aminopyridine (B3432731) derivatives reported an ED50 of 27 µg/kg for one of its analogs in a model of inflammation. researchgate.net Another study on newly synthesized pyridine derivatives reported an ED50 of 64 mg/kg for anti-inflammatory activity. sci-hub.se

Analgesic Properties: The analgesic effects of pyridine derivatives have also been demonstrated in preclinical models. A study on novel pyridine derivatives identified compounds with significant analgesic activity. nih.gov Another study reported ED50 values for the analgesic activity of aminopyridine derivatives, though specific values for close analogs of the target compound were not detailed. bohrium.com

Table 5: Anti-inflammatory and Analgesic Activity of Pyridine Analogs
ActivityAnalog/DerivativeEffective Dose (ED50)Animal ModelReference
Anti-inflammatory4-aminopyridine derivative27 µg/kgNot specified researchgate.net
Anti-inflammatoryPyridine derivative64 mg/kgRat sci-hub.se

Cardiopulmonary System Modulation: Bronchodilator and Beta-Adrenergic Agonist Activity

The therapeutic potential of pyridine derivatives extends to the cardiopulmonary system, with several analogs demonstrating significant bronchodilatory effects. Research into novel pyridine-based compounds has identified their ability to relax pre-contracted tracheal smooth muscle, suggesting a mechanism of action suitable for treating obstructive airway diseases.

Detailed research findings have shown that newly synthesized indole–pyridine conjugates possess potent bronchodilator properties. tandfonline.comnih.gov In studies using isolated guinea pig tracheal rings pre-contracted with histamine, certain conjugates displayed powerful relaxation effects. tandfonline.comnih.gov One particular compound, 6c, was found to have approximately double the potency of theophylline, a standard medication used for respiratory diseases. tandfonline.comnih.gov Furthermore, some of these indole-pyridine hybrids, such as compounds 8d, 6c, 6f, and 6e, also showed a promising reduction in IL-8 production in lipopolysaccharide-induced airway inflammation bioassays, indicating additional anti-inflammatory benefits. tandfonline.comnih.gov

In a separate line of investigation, 4H-pyrano[3,2-c]pyridine-3-carbonitriles were synthesized and evaluated for their bronchodilatory activity. nih.gov The majority of these synthesized compounds exhibited promising bronchodilation properties, with compounds 25 and 28 being particularly effective. nih.gov The activity of these compounds was assessed in vitro on isolated guinea pig tracheal rings, confirming the potential of the pyridine scaffold in developing new bronchodilator agents. nih.gov Computational studies, including 3D pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis, have supported these biological findings and helped to explain the structural parameters that control their bronchodilatory effects. tandfonline.comnih.govnih.gov

Central Nervous System (CNS) Activities: Anticonvulsant, Sedative, Anxiolytic, and Antidepressant Effects

The pyridine nucleus is a key structural motif in many compounds active in the central nervous system (CNS), with analogs exhibiting a wide range of neurotropic effects. researchgate.netnih.govnih.gov Research has demonstrated the potential of pyridine derivatives in managing conditions such as epilepsy, anxiety, and depression. nih.govmdpi.com

Studies on various classes of pyridine derivatives have revealed their diverse CNS activities:

Thioalkyl derivatives of pyridine have been shown to possess a multifaceted pharmacological profile, demonstrating anticonvulsant, anxiolytic, and antidepressant effects. nih.gov

Bicyclic pyridine-based hybrids linked to a 1,2,3-triazole moiety have been synthesized and evaluated for their neurotropic activity. Biological assays confirmed that several of these compounds have high anticonvulsant and psychotropic properties. mdpi.com

Derivatives of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine have been identified as potent anticonvulsants. researchgate.net Compound 6c from this series, in particular, showed a better safety profile in preclinical models than the established antiepileptic drugs carbamazepine (B1668303) and ethosuximide. researchgate.net

Pyridine alkaloids , such as Piperine, are known to exert a broad-spectrum anticonvulsant influence. researchgate.net

The collective findings from these studies underscore the versatility of the pyridine scaffold in the development of new therapeutic agents for a variety of neurological and psychiatric disorders. nih.govmdpi.com

Compound ClassObserved CNS ActivitiesKey FindingsReference
Thioalkyl pyridine derivativesAnticonvulsant, Activating, Anxiolytic, AntidepressantCompounds demonstrated a broad spectrum of neuropsychiatric applications. nih.gov
Bicyclic pyridine-triazole hybridsAnticonvulsant, PsychotropicFive compounds showed high activity; molecular docking studies supported experimental data. mdpi.com
Tetrahydrothieno[3,2-b]pyridine derivativesAnticonvulsantCompound 6c showed a better safety profile than carbamazepine and ethosuximide. researchgate.net
Pyridine Alkaloids (e.g., Piperine)AnticonvulsantExerts wide-ranging anticonvulsant effects. researchgate.net

Investigation as KDR Inhibitors and Potential Anticancer Agents

A significant area of research for pyridine-based compounds is in oncology, specifically as inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). wikipedia.org VEGFR-2 is a key regulator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. rsc.orgresearchgate.net Inhibiting VEGFR-2 signaling is a major strategy in cancer therapy. rsc.org

Several classes of pyridine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors:

3-Cyano-6-naphthylpyridine derivatives were developed as selective VEGFR-2 inhibitors. In vitro screening confirmed their potent kinase inhibitory activity at the sub-nanomolar level and significant cytotoxic activity against prostate (PC3, DU145) and breast (MCF-7, MDA-MB435) cancer cell lines. nih.gov

nih.govnih.govfrontiersin.orgTriazolo[1,5-a]pyridine derivatives were identified as novel type-II inhibitors of VEGFR2 kinase. nih.gov Compound 13d from this series not only displayed strong inhibitory activity but also showed potent anti-tumor efficacy when administered orally in mouse xenograft models of prostate (DU145) and lung (A549) cancer. nih.gov

Pyridine derivatives incorporating a 2-cyanoacetohydrazone moiety were rationally designed and evaluated. nih.gov Compound 10 was a potent VEGFR-2 inhibitor (IC₅₀ = 0.12 µM), showing activity nearly equivalent to the approved drug sorafenib (B1663141) (IC₅₀ = 0.10 µM). nih.gov This compound also demonstrated higher cytotoxic activity against liver cancer cells (HepG2) than both sorafenib and doxorubicin. nih.gov

Aryl pyridine derivatives linked to 1,3-diphenylurea were synthesized as dual inhibitors of VEGFR-2 and c-MET. researchgate.net Several compounds, including 2f and 2n , exhibited potent inhibition of both kinases, with IC₅₀ values in the nanomolar range. researchgate.net

Pyridine Derivative ClassCompoundTargetActivity (IC₅₀)Reference
3-Cyano-6-naphthylpyridinesNot specifiedVEGFR-2Sub-nanomolar nih.gov
nih.govnih.govfrontiersin.orgTriazolo[1,5-a]pyridines13dVEGFR-2Potent (value not specified) nih.gov
2-Cyanoacetohydrazone-pyridines10VEGFR-20.12 µM nih.gov
8VEGFR-20.13 µM
9VEGFR-20.13 µM
Aryl pyridine-diphenylurea hybrids2fVEGFR-235 nM researchgate.net
c-MET24 nM
2nVEGFR-224 nM
c-MET18 nM

Anti-tubercular Activity

The pyridine scaffold is a cornerstone in the development of new agents to combat tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb). derpharmachemica.com The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for novel therapeutics. nih.gov

A variety of pyridine-based compounds have demonstrated significant anti-tubercular activity:

Imidazo[1,2-a]pyridine carboxamides (IPAs) have been identified as a promising class of anti-TB agents. derpharmachemica.com Some derivatives showed excellent in vitro activity against the H37Rv strain of Mtb with Minimum Inhibitory Concentration (MIC) values between 0.10 and 0.19 μM. derpharmachemica.com Further studies on other IPA series revealed potent activity against replicating, non-replicating, MDR, and XDR Mtb strains. nih.gov

2,4-Disubstituted pyridine derivatives have shown significant bactericidal activity against Mtb located within human macrophages and also against biofilm-forming tubercle bacilli, which are notoriously difficult to eradicate. frontiersin.org

Quinazolinone-based pyridine derivatives were synthesized and tested against various drug-sensitive and drug-resistant Mtb strains, showing promising activity with MIC values from 0.31 to 19.13 μM. nih.gov Compounds 4e and 4f were identified as particularly potent, and these derivatives were found to be non-toxic to Vero and RAW264.7 cell lines. nih.gov

2-Aminothiazole analogs containing a 2-pyridyl moiety at the C-4 position of the thiazole (B1198619) core have been developed as potent anti-tubercular agents. researchgate.netplos.orgplos.org Optimization of this scaffold led to a more than 128-fold improvement in activity. researchgate.net

2-Aminothiophenes (2ATs) , designed as potential inhibitors of the Pks13 enzyme, have also shown remarkable potency. nih.govnih.gov Compound 33 was highly effective against the Mtb H37RV strain (MIC = 0.23 μM) and also against strains resistant to isoniazid, rifampicin, and fluoroquinolones. nih.gov

Pyridine Derivative ClassCompoundTarget StrainActivity (MIC)Reference
Imidazo[1,2-a]pyridine carboxamides15 and 16Mtb H37Rv0.10 – 0.19 µM derpharmachemica.com
Quinazolinone-based pyridines4e and 4fDrug-sensitive & resistant Mtb0.31 - 19.13 µM nih.gov
2-Aminothiophenes33Mtb H37RV0.23 µM nih.gov
2-Aminothiophenes33Resistant Mtb Isolates0.20 - 0.44 µM nih.gov
2,4-Disubstituted pyridines11 and 15Intracellular MtbSignificant bactericidal activity frontiersin.org

Mechanisms of Action (MOA) at the Molecular and Cellular Level

Elucidation of Specific Molecular Targets and Binding Dynamics

Understanding the mechanism of action (MOA) at the molecular level is crucial for the rational design and optimization of therapeutic agents. For pyridine derivatives, molecular modeling and biochemical assays have been instrumental in identifying specific biological targets and elucidating the dynamics of their binding interactions.

VEGFR-2/KDR Kinase Inhibition: For anticancer applications, many pyridine derivatives are designed to target the ATP-binding site of VEGFR-2 kinase. wikipedia.org Molecular docking studies have consistently shown that a nitrogen atom within the pyridine ring often serves as a critical hydrogen bond acceptor, interacting with the backbone NH group of the amino acid Cys919 located in the hinge region of the kinase. nih.govnih.gov This interaction is essential for anchoring the inhibitor in the active site and achieving potent inhibition of kinase activity, thereby blocking downstream signaling pathways involved in angiogenesis. nih.gov

Anti-tubercular Mechanisms: The anti-tubercular activity of pyridine analogs is mediated through the inhibition of essential mycobacterial enzymes.

MmpL3 Inhibition: Quinazolinone-based pyridine derivatives are believed to exert their effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3), a transporter essential for mycolic acid synthesis and cell wall formation. nih.gov

Pks13 Inhibition: 2-Aminothiophenes are thought to inhibit Pks13, another key enzyme in the mycolic acid biosynthetic pathway, or a related enzyme in the same pathway. nih.gov This is supported by studies showing that these compounds strongly inhibit the synthesis of all forms of mycolic acids in Mtb. nih.gov

Efflux Pump Regulation: For some 2,4-disubstituted pyridines, resistance mechanisms have been linked to mutations in the mmpR5 gene. frontiersin.org This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump, suggesting that the compounds' activity may be related to their ability to evade or be affected by this pump system. frontiersin.org

Central Nervous System Targets: The neurotropic effects of pyridine derivatives are often attributed to their interaction with key neurotransmitter receptors.

GABAergic System Modulation: The anticonvulsant properties of several pyridine-based compounds, including tetrahydrothieno[3,2-b]pyridines and triazolopyrimidines, have been linked to the enhancement of GABAergic neurotransmission. researchgate.netnih.gov Molecular docking studies have confirmed that these compounds can bind to the benzodiazepine-binding site on the GABAA receptor, which explains their anticonvulsant activity. researchgate.netnih.gov

Other Molecular Targets: The versatility of the pyridine scaffold allows it to be adapted to target other enzymes. For instance, pyridine derivatives have been developed as inhibitors of acetylcholinesterase (AChE) , a target for Alzheimer's disease. nih.gov Docking studies revealed that these inhibitors can simultaneously bind to the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a mixed inhibition mechanism. nih.gov

Modulation of Cellular Pathways and Signaling Cascades

The anticancer effects of pyridine derivatives are often rooted in their ability to modulate critical cellular pathways and signaling cascades that govern cell proliferation, survival, and death. Research has demonstrated that various analogs can interfere with these pathways at multiple levels.

One study reported on novel pyridine and pyridone-based compounds that inhibit the proliferation of human breast (MCF-7) and liver (HepG2) cancer cells. nih.gov The mechanism of action for these compounds involves the induction of G2/M phase cell cycle arrest through a p53-p21-mediated pathway. nih.gov The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activation can lead to cell cycle arrest or apoptosis. The upregulation of p21, a cyclin-dependent kinase inhibitor, is a downstream effect of p53 activation and is instrumental in halting the cell cycle. nih.gov

Furthermore, the study highlighted the upregulation of the c-Jun N-terminal kinase (JNK) signaling protein. nih.gov The JNK pathway is a part of the mitogen-activated protein kinase (MAPK) signaling network and is involved in cellular responses to stress, including the induction of apoptosis.

In a separate investigation, a novel pyridine derivative, designated as compound 9a, was found to significantly down-regulate the expression of Akt in MCF-7 breast cancer cells. qu.edu.qaqu.edu.qa The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many cancers. By inhibiting this pathway, compound 9a can suppress pro-survival signals within the cancer cells.

Additionally, research into pyridine-urea derivatives has identified compounds with potent anti-proliferative activity against the MCF-7 breast cancer cell line. mdpi.com Certain derivatives were found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Inhibition of this receptor can thus stifle a tumor's ability to expand and spread.

The table below summarizes the modulation of cellular pathways by various pyridine analogs.

Compound/Analog ClassCancer Cell Line(s)Modulated Pathway/TargetEffectReference(s)
Pyridine & Pyridone AnalogsMCF-7, HepG2p53-p21 pathwayUpregulation, leading to G2/M arrest nih.gov
Pyridine & Pyridone AnalogsMCF-7, HepG2JNK pathwayUpregulation nih.gov
Compound 9a (Pyridine Derivative)MCF-7Akt signaling pathwayDown-regulation qu.edu.qaqu.edu.qa
Pyridine-Urea DerivativesMCF-7VEGFR-2Inhibition mdpi.com

Induction of Programmed Cell Death (Apoptosis) in Cancer Cells

A primary goal of many anticancer therapies is the selective induction of apoptosis in malignant cells. Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and for eliminating damaged or cancerous cells. Many pyridine analogs have demonstrated the ability to trigger this process in various cancer cell lines.

For instance, the aforementioned pyridine and pyridone-based compounds were shown to induce apoptosis in MCF-7 and HepG2 cells, a process linked to the upregulation of the JNK signaling pathway. nih.gov

The pyridine derivative, compound 9a, was also shown to induce apoptosis in MCF-7 cells. qu.edu.qaqu.edu.qa This was accompanied by a clear modulation of key apoptotic regulatory proteins. Specifically, the study observed an upregulation of the pro-apoptotic proteins p53 and Bax, as well as Caspase-3. qu.edu.qaqu.edu.qa Bax plays a critical role in the mitochondrial pathway of apoptosis, while Caspase-3 is a key executioner caspase. Concurrently, compound 9a caused a significant down-regulation of the anti-apoptotic protein Bcl-2 and the p53 inhibitor, Mdm-2. qu.edu.qaqu.edu.qa The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.

Further evidence for the pro-apoptotic potential of pyridine analogs comes from studies on pyrano[3,2-c]pyridine derivatives. nih.gov These compounds were found to inhibit the growth and proliferation of MCF-7 cells in a dose- and time-dependent manner. nih.gov The induction of apoptosis was confirmed by several methods, including an increase in the sub-G1 population in cell cycle analysis, which is indicative of apoptotic DNA fragmentation. nih.gov Additionally, the exposure of phosphatidylserine (B164497) on the outer cell membrane, an early marker of apoptosis, was observed. nih.gov

Research on 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines has also identified several compounds with significant in-vitro cytotoxicity against human breast, colon, and bladder cancer cell lines. nih.gov These cytotoxic compounds were shown to induce apoptosis, which was confirmed by their ability to activate caspase-3 and cause nuclear-chromatin degradation. nih.gov

The following table details the apoptotic effects of various pyridine analogs on cancer cells.

Compound/Analog ClassCancer Cell Line(s)Apoptotic Markers/EffectsReference(s)
Pyridine & Pyridone AnalogsMCF-7, HepG2Induction of apoptosis via JNK upregulation nih.gov
Compound 9a (Pyridine Derivative)MCF-7Upregulation of p53, Bax, Caspase-3; Down-regulation of Bcl-2, Mdm-2 qu.edu.qaqu.edu.qa
Pyrano[3,2-c]pyridine DerivativesMCF-7Increase in sub-G1 population; Phosphatidylserine exposure nih.gov
Pyrido[2,3-d]pyrimidine DerivativesBreast, Colon, Bladder Cancer LinesCaspase-3 activation; Nuclear-chromatin degradation nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophores and Structural Determinants for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 2-[(Pyridin-4-ylmethyl)-amino]-ethanol, the primary pharmacophoric features are located within its pyridine (B92270) ring and ethanolamine (B43304) moiety.

The pyridine ring is a common heterocycle in many FDA-approved drugs, valued for its ability to engage in pi-stacking interactions and form hydrogen bonds, which can modulate lipophilicity and metabolic stability. nih.gov The biological activity of pyridine derivatives can be significantly altered by the nature and position of substituents on the ring. nih.gov

Studies on analogs provide insights into how substitutions on the pyridine ring might affect the efficacy and selectivity of compounds like this compound. For instance, research on 2'-pyridine ring substituted analogs of epibatidine, a neuronal nicotinic receptor agonist, showed that different substitutions led to wide variations in receptor binding affinity, functional potency, and efficacy. nih.gov While hydroxy, dimethylamino, and trifluoromethanesulfonate (B1224126) analogs had very low affinities, amino-substituted analogs displayed significant selectivity for certain receptor subtypes. nih.gov

General findings on pyridine derivatives with antiproliferative activity indicate that the presence and positioning of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance biological activity. nih.gov Conversely, the introduction of halogen atoms or other bulky groups tends to result in lower activity. nih.gov These findings suggest that modifying the pyridine ring of this compound could be a key strategy for optimizing its biological profile.

Table 1: Influence of Pyridine Ring Substituents on Biological Activity of Various Pyridine Derivatives This table is interactive. Click on the headers to sort.

Substituent Group General Effect on Activity Reference
-OH, -OMe, -NH2, -C=O Enhances antiproliferative activity nih.gov
Halogen atoms Decreases antiproliferative activity nih.gov
Bulky groups Decreases antiproliferative activity nih.gov
Amino group (on epibatidine) 3-fold greater efficacy at α3β4 than at α4β2 nAChRs nih.gov
Norchloro group (on epibatidine) 2-fold greater efficacy at α4β2 and α4β4 than at α3β4 nAChRs nih.gov

The ethanolamine group, a viscous and hygroscopic amino alcohol, is a crucial component in many biologically active molecules and is widely distributed in biological tissues. drugbank.com Its structure, containing both a hydroxyl group and a protonable secondary amine, allows it to act as both a hydrogen bond donor and acceptor. This dual capability is critical for forming strong and specific interactions within a receptor's binding pocket.

In studies of β3-adrenergic receptor agonists, the ethanolamine chain was identified as a key interaction point. mdpi.com The protonable nitrogen atom, in particular, was highlighted as a required hydrogen-bond donor for activity. mdpi.com The hydroxyl group can also form crucial hydrogen bonds, anchoring the ligand to the receptor and contributing to its binding affinity. The interaction of ethanol (B145695) with excitatory amino acid receptors further underscores the importance of the alcohol moiety in modulating receptor function. nih.gov Therefore, the ethanolamine moiety in this compound is predicted to be essential for its ligand-receptor interactions, providing key anchoring points for binding.

The linker connecting the pyridine ring and the ethanolamine moiety provides significant conformational flexibility. This allows the molecule to adopt various spatial arrangements, which is a critical factor for fitting into the specific three-dimensional geometry of a receptor's active site. The ability to assume an optimal conformation can dictate the molecule's binding affinity and subsequent biological response. While specific conformational analysis studies on this compound are not detailed in the reviewed literature, the principle remains a fundamental aspect of SAR. The flexible linker allows the key pharmacophoric elements—the aromatic pyridine ring and the hydrogen-bonding ethanolamine group—to orient themselves correctly to maximize interactions with the target protein.

Computational Approaches for Predictive SAR and QSAR Modeling

Computational methods are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds and optimizing lead structures. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful methods for understanding the relationship between the 3D properties of a molecule and its biological activity. nih.gov These models are built by aligning a series of related compounds and calculating their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. nih.govnih.gov

CoMFA calculates steric and electrostatic fields around the molecules to generate a QSAR model. nih.govnih.gov

CoMSIA calculates similarity indices at grid points, considering steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.govnih.gov

These models produce contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov For example, a CoMSIA study on a series of COX-2 inhibitors indicated that steric, electrostatic, hydrophobic, and hydrogen bond donor substituents play significant roles in their inhibitory activity. nih.gov While specific CoMFA or CoMSIA models for this compound were not found, such studies on structurally related pyridine derivatives have demonstrated good statistical results, yielding high correlation coefficients (r²) and predictive abilities (q²). mdpi.comnih.govnih.gov

Table 2: Example of Statistical Results from 3D-QSAR Studies on Bioactive Molecules This table is interactive. Click on the headers to sort.

Model Compound Series q² (Cross-validated r²) r² (Non-cross-validated r²) Key Fields Reference
CoMFA DMDP derivatives 0.530 0.903 Steric, Electrostatic nih.gov
CoMSIA DMDP derivatives 0.548 0.909 Steric, Electrostatic, Hydrophobic, H-bond Donor nih.gov
CoMFA Furanone derivatives 0.664 0.916 Steric, Electrostatic nih.gov
CoMSIA Furanone derivatives 0.777 0.905 Steric, Electrostatic, Hydrophobic, H-bond Donor nih.gov
CoMSIA Indole derivatives - - Steric, H-bond Donor, H-bond Acceptor mdpi.com

Machine learning (ML) has become a central tool in drug discovery for building predictive models of biological activity. nih.gov Various algorithms can be trained on datasets of molecules with known activities to create models that can predict the activity of new, untested compounds. arxiv.orgnih.gov

Commonly used ML algorithms in QSAR include:

Random Forest (RF): An ensemble method using multiple decision trees to improve predictive accuracy. In one study, an RF-based model for predicting acetylcholinesterase inhibitors achieved an accuracy of 85.38%. nih.gov

Support Vector Machine (SVM): A classification algorithm that finds the optimal hyperplane to separate different classes of data. nih.gov

K-Nearest Neighbors (k-NN): A method that classifies a compound based on the properties of its closest neighbors in the chemical space. nih.govimist.ma

Decision Trees (DT) and Gradient Boosting (GB): These methods have been successfully applied to model the antiproliferative activity of perillyl alcohol derivatives, achieving high predictive quality (R² of 93.64%). imist.ma

These ML models can effectively capture complex, non-linear relationships between molecular structure and biological activity that may be missed by traditional QSAR methods. nih.govimist.ma They are increasingly used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to screen large chemical databases for potential drug candidates. nih.govmdpi.com

Selection and Interpretation of Molecular Descriptors in Predictive Models

In the development of predictive QSAR models for compounds like this compound, the selection of appropriate molecular descriptors is a critical step. nih.gov These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. wiley.com The process involves calculating a wide range of descriptors and then selecting the most relevant ones through statistical methods to build a robust model. nih.gov

Commonly, descriptors are categorized into several classes: physicochemical, geometrical, and topological. For a molecule with the structural features of this compound, a combination of these would be employed. A typical workflow involves drawing the 2D and 3D structures, optimizing them using computational methods like the MM2 algorithm, and then calculating descriptors using specialized software. nih.gov

A crucial part of building a reliable QSAR model is reducing the number of descriptors to avoid overfitting. youtube.com This is often achieved by removing descriptors with little to no variance or those that are highly correlated with each other. youtube.com Techniques like stepwise regression are then used to select a subset of descriptors that best predict the biological activity. nih.govnih.gov

For pyridine derivatives, studies have shown that descriptors related to electronic properties, such as the Hammett sigma values (σ), can be highly predictive of activity. For instance, research on 9-(pyridin-2'-yl)-aminoacridines demonstrated a strong correlation between the thermal denaturation temperature of DNA and the Hammett σp+ value, indicating that electron-withdrawing groups on the pyridine ring enhance its interaction with DNA. mdpi.com Similarly, for inhibitors of glycine (B1666218) transporter type 1 (GlyT1), descriptors such as polarizability (αe), surface tension (ɣ), torsion energy (TE), and the number of hydrogen bond donors (HBD) have been shown to be significantly correlated with inhibitory activity. nih.gov

Table 1: Representative Molecular Descriptors in QSAR Studies

Descriptor ClassExample DescriptorRelevance to this compound
Physicochemical Polarizability (αe)Influences non-covalent interactions with a biological target. nih.gov
Hydrogen Bond Donors (HBD)The ethanolamine moiety contains HBDs crucial for target binding. nih.gov
Surface Tension (ɣ)Relates to the molecule's interaction at interfaces. nih.gov
Topological Topological Diameter (TD)Describes the size and shape of the molecule. nih.gov
Geometrical Torsion Energy (TE)Reflects the conformational flexibility of the ethanolamine chain. nih.gov
Electronic Hammett sigma (σ)Quantifies the electron-donating/withdrawing nature of the pyridine ring. mdpi.com

This table is generated based on data from analogous compounds and represents typical descriptors used in QSAR studies.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations provide a dynamic and three-dimensional perspective of how a ligand like this compound might interact with its biological target.

Molecular Docking Investigations of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is instrumental in understanding the binding modes and estimating the binding affinity of potential drug candidates. For pyridine derivatives, docking studies have been widely used to investigate their interactions with various protein targets, such as kinases and enzymes involved in cancer and other diseases. nih.govmdpi.comnih.gov

In a typical docking study involving a compound like this compound, the 3D structure of the ligand is first optimized to its lowest energy conformation. mdpi.com The target protein structure is prepared by removing non-essential molecules like water and ions. The docking simulation is then performed to predict how the ligand fits into the active site of the protein. The results are often visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding. mdpi.commdpi.com

For example, in studies of pyridine derivatives as EGFR kinase inhibitors, docking has revealed key interactions within the ATP-binding site. nih.gov Similarly, docking of pyridine carboxamide derivatives into the active site of urease has shown the importance of hydrogen bonding and hydrophobic interactions for inhibitory activity. mdpi.com The binding mode of a pyrido[4,3-d]pyrimidine (B1258125) derivative with Pim1 kinase showed an unusual orientation, providing insights for further optimization of the inhibitor. researchgate.net These examples highlight how docking can elucidate the structural basis of inhibition for pyridine-containing compounds.

Table 2: Potential Interacting Residues and Interaction Types for Pyridine Scaffolds

Interaction TypePotential Residue TypesRelevance to this compound
Hydrogen Bond Asp, Glu, Ser, Thr, Gln, Asn, His, TyrThe ethanolamine -OH and -NH groups can act as H-bond donors/acceptors. mdpi.commdpi.com
π-π Stacking Phe, Tyr, Trp, HisThe pyridine ring can engage in stacking interactions with aromatic residues. mdpi.com
Hydrophobic Ala, Val, Leu, Ile, Pro, MetThe pyridine ring and ethyl linker can form hydrophobic contacts. mdpi.com
Cation-π Lys, ArgThe protonated pyridine ring can interact with aromatic residues.

This table is illustrative, based on common interactions observed for pyridine-containing ligands in various protein active sites.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com DFT calculations can provide valuable insights that complement experimental data. In the context of drug design, DFT is often used to optimize molecular geometries and calculate electronic properties that are used as descriptors in QSAR models. nih.gov

For molecules analogous to this compound, DFT studies, often using the B3LYP functional with a basis set like 6-31G(d), can be employed to calculate optimized geometries, vibrational frequencies, and electronic properties. mdpi.com The results of these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help in understanding the molecule's reactivity and interaction capabilities. mdpi.com

Electrostatic Potential (ESP) Map Analysis and Charge Distribution

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. mdpi.com It is calculated using quantum chemical methods like DFT and is useful for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

ESP maps are particularly useful for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding. researchgate.net For a molecule like this compound, an ESP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the ethanol group, indicating these are sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine and hydroxyl groups would exhibit a positive potential, making them likely hydrogen bond donors. Analysis of ESP maps for a series of pyridine derivatives has helped to rationalize their observed antiproliferative activities. nih.govresearchgate.net

Molecular Fragment Replacement (MFR) for De Novo Drug Design

Molecular Fragment Replacement (MFR), a key strategy in de novo drug design, involves replacing a part of a lead molecule with a different chemical fragment to improve its properties, such as potency or metabolic stability. researchgate.net The pyridine scaffold is a highly versatile and frequently used heterocycle in drug design, making it a common component in fragment-based approaches. researchgate.netnih.govnih.gov

The pyridine ring is often considered a "privileged scaffold" because it can interact with a wide range of biological targets. researchgate.netmdpi.com In MFR strategies, a fragment like the pyridine-4-ylmethyl group could be replaced with other bioisosteric groups to explore new areas of chemical space and optimize interactions with a target protein. Similarly, the ethanolamine side chain could be modified or replaced to fine-tune the molecule's properties. This approach is guided by structural information from docking or X-ray crystallography to ensure that new fragments are placed in positions that can form favorable interactions.

Absorption, Distribution, Metabolism, and Excretion Adme Considerations for 2 Pyridin 4 Ylmethyl Amino Ethanol

Metabolic Pathways and Biotransformation of the Compound

The biotransformation of a xenobiotic, such as 2-[(Pyridin-4-ylmethyl)-amino]-ethanol, involves a series of enzymatic reactions that modify its chemical structure, generally to facilitate its excretion from the body. These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

For this compound, hypothetical metabolic pathways could involve oxidation of the ethanol (B145695) side chain, hydroxylation of the pyridine (B92270) ring, or N-dealkylation. The resulting functionalized metabolites could then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate elimination.

Role of Hepatic Enzymes (e.g., Cytochrome P450) in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, plays a crucial role in the Phase I metabolism of a vast array of compounds. These enzymes catalyze various oxidative reactions. For a compound with a structure like this compound, specific CYP isozymes would likely be involved in its metabolism. For instance, enzymes like CYP2E1 are known to metabolize ethanol and other small molecules containing a hydroxyl group. The pyridine ring could also be a target for oxidation by other CYP isoforms.

To determine the specific roles of hepatic enzymes, in vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary. These studies would help identify the primary metabolizing enzymes and assess the potential for drug-drug interactions.

Identification and Profiling of Metabolites

Identifying and profiling the metabolites of this compound would be essential to understanding its complete metabolic fate. This process typically involves incubating the compound with liver microsomes, hepatocytes, or administering it to preclinical species and analyzing biological matrices such as urine, feces, and plasma.

Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are instrumental in separating, detecting, and identifying potential metabolites. By comparing the mass spectra of the parent compound with those of its metabolites, structural modifications can be elucidated. This information is critical for understanding the clearance mechanisms and identifying any potentially active or toxic metabolites.

In Vitro to In Vivo Extrapolation (IVIVE) and Toxicokinetic Modeling

IVIVE is a computational approach that uses in vitro data to predict the in vivo pharmacokinetic behavior of a compound. This methodology is increasingly used in drug discovery and toxicology to reduce reliance on animal testing and to forecast human pharmacokinetics.

Application of Physiologically Based Toxicokinetic (PBTK) Models for Exposure and Internal Dose Prediction

Physiologically based toxicokinetic (PBTK) models are mathematical representations of the body's physiological and biochemical processes that govern a chemical's ADME. These models can simulate the concentration-time profiles of a compound in various tissues and organs.

For this compound, a PBTK model would require data on its physicochemical properties (e.g., solubility, lipophilicity), as well as in vitro metabolic data (e.g., intrinsic clearance from liver microsome studies). By integrating this information with physiological parameters of the species of interest (e.g., organ volumes, blood flow rates), the model could predict internal exposure levels under different exposure scenarios.

Predictive Models for Oral Bioavailability and Systemic Exposure

Predicting oral bioavailability is a key challenge in drug development. Various computational models, including machine learning and deep learning approaches, are being developed to predict this crucial pharmacokinetic parameter based on the physicochemical properties and structural features of a molecule.

For this compound, these predictive models could provide an initial estimate of its potential for oral absorption and systemic exposure. Factors such as its solubility, permeability, and susceptibility to first-pass metabolism in the gut and liver would be key determinants of its oral bioavailability.

Drug-Like Properties and Pharmacokinetic Profile Assessment

The assessment of "drug-like" properties helps in the early identification of compounds with a higher probability of becoming successful drugs. This evaluation often involves analyzing various physicochemical and structural properties.

Table 1: Hypothetical Physicochemical Properties for Drug-Likeness Assessment of this compound

PropertyPredicted Value/RangeImportance in Pharmacokinetics
Molecular Weight (MW)~166.2 g/mol Influences diffusion and transport across membranes.
LogP (Octanol-water partition coefficient)Varies based on prediction methodIndicates lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors (HBD)2Influences solubility and membrane permeability.
Hydrogen Bond Acceptors (HBA)3Influences solubility and receptor binding.
Polar Surface Area (PSA)~55 ŲAffects membrane permeability and oral bioavailability.
Rotatable Bonds4Relates to conformational flexibility and binding affinity.

A comprehensive pharmacokinetic profile assessment would involve in vivo studies in preclinical species to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability. These studies are essential to understand how the compound behaves in a whole organism and to inform potential dosing regimens for further investigation.

Toxicological Assessment and Safety Profiling of 2 Pyridin 4 Ylmethyl Amino Ethanol

Genotoxicity and Mutagenicity Evaluation

There is no available information regarding the genotoxic or mutagenic potential of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol.

In Vitro Assays for Gene Mutation (e.g., Bacterial Reverse Mutation Assay)

No studies utilizing bacterial reverse mutation assays, such as the Ames test, have been published for this compound to assess its potential to induce gene mutations.

In Vitro Assays for Chromosomal Damage (e.g., Mammalian Cell Micronucleus Assay)

Data from in vitro mammalian cell assays, including the micronucleus assay to evaluate chromosomal damage, are not available for this compound.

In Vivo Genotoxicity Studies (e.g., Unscheduled DNA Synthesis Assay)

There are no published in vivo genotoxicity studies, such as the unscheduled DNA synthesis assay, for this compound.

Acute and Subchronic Toxicity Studies: Methodological Considerations in Animal Models

Specific acute or subchronic toxicity studies on this compound have not been identified in the public domain. Therefore, no data on its potential effects from short-term or repeated exposure in animal models is available.

Assessment of Potential Carcinogenicity Based on Mechanistic Data

Without any toxicological or mechanistic data, an assessment of the potential carcinogenicity of this compound cannot be performed.

Risk Assessment Methodologies and Safety Evaluation Approaches for Industrial and Pharmaceutical Applications

Due to the complete lack of toxicological data, no risk assessment or safety evaluation for the industrial or pharmaceutical use of this compound can be conducted. Standard risk assessment methodologies rely on a foundation of hazard identification and characterization, which is currently absent for this compound.

Future Research Directions and Therapeutic Implications for 2 Pyridin 4 Ylmethyl Amino Ethanol

Design and Synthesis of Advanced Pyridine-Ethanolamine Derivatives with Tailored Biological Activities

The core structure of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol offers multiple points for chemical modification to develop advanced derivatives with specific biological activities. The synthesis of such derivatives can be approached through various established and emerging chemical strategies.

A common synthetic route to produce the core structure involves the reductive amination of pyridine-4-carboxaldehyde with ethanolamine (B43304). For more complex derivatives, multi-step synthesis protocols can be employed. For instance, the synthesis of a related compound, (2-Amino-pyridin-4-yl)-methanol, involves the reduction of methyl 2-aminoisonicotinate using a reducing agent like lithium aluminum hydride in an anhydrous solvent. chemicalbook.com This highlights a potential pathway for creating substituted analogs of the target compound.

Future design strategies for advanced derivatives could focus on several key areas:

Substitution on the Pyridine (B92270) Ring: Introducing various substituents (e.g., halogens, alkyl, aryl, or methoxy (B1213986) groups) onto the pyridine ring can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule. These modifications can influence the compound's binding affinity and selectivity for specific biological targets. For example, the introduction of a methyl group on the pyridine ring has been shown to enhance the potency of some 2-aminopyridine (B139424) analogs as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov

Modification of the Ethanolamine Side Chain: Alterations to the ethanolamine moiety, such as alkylation of the secondary amine or the hydroxyl group, can impact the compound's pharmacokinetic properties, including its solubility and ability to cross cell membranes. O-alkylation has been successfully used to synthesize derivatives of 2-amino-4-methylpyridine (B118599). nih.gov

Introduction of Additional Functional Groups: Incorporating other pharmacologically active moieties, such as thiazolidinediones or ureas, could lead to hybrid molecules with dual or synergistic activities. For instance, 2-(Methyl(pyridin-2-yl)amino)ethanol serves as an intermediate in the synthesis of thiazolidinedione derivatives with antihyperglycemic properties.

The following table outlines potential synthetic strategies for generating advanced derivatives:

Synthetic StrategyTarget ModificationPotential Outcome
Reductive AminationCore scaffold synthesisFormation of the basic this compound structure.
Nucleophilic SubstitutionPyridine ring functionalizationIntroduction of diverse substituents to modulate biological activity.
O-Alkylation / N-AlkylationEthanolamine side chain modificationImproved pharmacokinetic properties.
HybridizationIncorporation of other pharmacophoresDevelopment of compounds with multi-target or synergistic effects.

Exploration of Novel Therapeutic Indications Based on Emerging Biological Insights

The structural components of this compound are present in compounds with a wide range of therapeutic applications, suggesting several avenues for exploring its potential bioactivity.

Anticancer Activity: Pyridine derivatives are well-represented among anticancer agents. mdpi.com For example, certain 2-amino-4-(1-piperidine) pyridine derivatives have been investigated as dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are important targets in non-small-cell lung cancer. nih.gov The evaluation of this compound and its derivatives against various cancer cell lines, particularly those dependent on kinases that can be targeted by pyridine-containing inhibitors, would be a logical first step.

Neurological Disorders: The pyridine motif is also found in drugs targeting the central nervous system. Novel derivatives of 2-pyridinemethylamine have been synthesized as potent and selective agonists for the 5-HT1A receptor, showing potential as antidepressants. mdma.ch Given the structural similarity, investigating the affinity of this compound derivatives for various neurotransmitter receptors is a promising research direction.

Anti-inflammatory and Analgesic Effects: N-acylethanolamines are known for their anti-inflammatory and analgesic properties. nih.gov While structurally different, the ethanolamine portion of the target molecule suggests that its derivatives could be explored for their potential to modulate inflammatory pathways.

The table below summarizes potential therapeutic indications and the corresponding biological targets for future investigation:

Therapeutic AreaPotential Biological Target(s)Rationale based on Analogous Compounds
OncologyALK, ROS1, other kinases2-amino-4-(1-piperidine) pyridine derivatives show activity against ALK and ROS1. nih.gov
Neurology5-HT1A receptors, other neurotransmitter receptors2-pyridinemethylamine derivatives are 5-HT1A receptor agonists. mdma.ch
InflammationCyclooxygenases, lipoxygenases, cytokine pathwaysN-acylethanolamines possess anti-inflammatory properties. nih.gov

Integration of Cutting-Edge Computational and Experimental Methodologies for Drug Discovery

The development of novel therapeutics from the this compound scaffold can be significantly accelerated by integrating computational and experimental approaches.

Computational Modeling: In silico methods are invaluable for predicting the properties and potential biological activities of new compounds.

Molecular Docking: This technique can be used to predict the binding mode and affinity of designed derivatives to the active sites of various protein targets, such as kinases or G-protein coupled receptors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, guiding the design of more potent derivatives.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. researchgate.net

High-Throughput Screening (HTS): Experimental HTS allows for the rapid evaluation of a large library of synthesized derivatives against a panel of biological targets. This can quickly identify "hit" compounds with desired activities for further optimization.

In Vitro and In Vivo Evaluation: Promising candidates identified through computational and HTS methods would then undergo more detailed in vitro and in vivo studies.

In Vitro Assays: These include enzyme inhibition assays, cell viability assays on cancer cell lines, and receptor binding assays to determine the potency and selectivity of the compounds. mdpi.com

In Vivo Models: Compounds with promising in vitro profiles would be tested in animal models of disease to evaluate their efficacy and pharmacokinetic properties.

Addressing Challenges and Leveraging Opportunities in the Development of Pyridine-Based Therapeutics

The development of pyridine-based therapeutics, while promising, is not without its challenges. However, these challenges also present opportunities for innovation.

Challenges:

Selectivity: Many pyridine-based compounds interact with multiple biological targets, which can lead to off-target effects. Achieving high selectivity for the desired target is a significant hurdle.

Drug Resistance: In the context of anticancer and antimicrobial agents, the development of resistance is a major concern.

Toxicity: Some pyridine derivatives can exhibit toxicity, necessitating careful structural modifications to improve their safety profile.

Opportunities:

Privileged Scaffold: The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse protein targets. nih.gov This versatility provides a broad landscape for discovering new therapeutic applications.

Chemical Tractability: The chemistry of pyridine is well-established, allowing for the relatively straightforward synthesis of a wide array of derivatives. This facilitates the exploration of structure-activity relationships and the optimization of lead compounds.

Emerging Targets: The continuous discovery of new biological targets provides new opportunities for the application of pyridine-based compound libraries.

Q & A

Q. What are the standard protocols for synthesizing 2-[(Pyridin-4-ylmethyl)-amino]-ethanol, and how can purity be validated?

The synthesis typically involves a multi-step process starting with pyridine-4-carboxaldehyde. A common method includes:

  • Reduction : Catalytic hydrogenation or sodium borohydride reduction of pyridine-4-carboxaldehyde to yield pyridin-4-ylmethanol.
  • Amination : Reaction with ethanolamine under controlled pH (e.g., using HCl as a catalyst) to form the target compound.
  • Salt formation : Isolation as a hydrochloride salt for stability . Purity validation employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification. High-performance liquid chromatography (HPLC) can assess purity (>95% is typical for research-grade material) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyridine ring protons at δ 8.5–7.5 ppm, ethanolamine chain protons at δ 3.6–2.8 ppm).
  • FT-IR spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • Mass spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ peak at m/z 167.1 .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic methods?

X-ray crystallography is the gold standard. For example:

  • Use SHELX programs (e.g., SHELXL) for structure refinement.
  • Co-crystallize with heavy atoms (e.g., Zn²⁺) to improve diffraction quality.
  • Reference the Cambridge Structural Database (CSD) for analogous compounds (e.g., pyridylmethyl-aminoethanol derivatives in Entries 0YN or similar) .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers, add 0.1% Tween-80 to enhance dispersion.
  • pH adjustment : Protonate the pyridine nitrogen at pH < 5 to improve water solubility.
  • Co-solvents : Ethanol (up to 10% v/v) is compatible with biological assays .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

Discrepancies (e.g., enzyme inhibition vs. no activity) may arise from:

  • Structural variations : Subtle changes in substituents (e.g., tert-butyl groups) alter binding affinity.
  • Assay conditions : Validate under standardized pH, temperature, and ionic strength.
  • Comparative studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and confirm target specificity .

Q. What role does this compound play in metalloprotein interactions?

The pyridine nitrogen acts as a ligand for metal ions (e.g., Zn²⁺ or Cu²⁺). Applications include:

  • Coordination chemistry : Design of metal-organic frameworks (MOFs) for catalytic studies.
  • Enzyme mimics : Model systems for metalloenzyme active sites (e.g., alcohol dehydrogenases).
  • Crystallographic markers : Metal coordination improves crystal packing for structural studies .

Methodological Guidance

Q. How to design experiments to study the compound’s reactivity in nucleophilic substitutions?

  • Substrate selection : React with alkyl halides (e.g., benzyl bromide) in anhydrous THF.
  • Catalysis : Use K₂CO₃ as a base to deprotonate the ethanolamine -OH group.
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.2 to 0.6 in ethyl acetate/hexane 3:7) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~0.5), solubility (-3.5 log mol/L), and CYP450 interactions.
  • Docking studies : AutoDock Vina models binding to targets like kinase domains (e.g., VEGF receptors in Motesanib analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Pyridin-4-ylmethyl)-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(Pyridin-4-ylmethyl)-amino]-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.